N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine
Description
N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO3 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Desisopropyl-4-ethyl Nateglinide, also known as K4529956QE or N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine, is the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake of glucose into cells .
Mode of Action
4-Desisopropyl-4-ethyl Nateglinide acts by binding to the β cells of the pancreas to stimulate insulin release . This compound is an amino acid derivative that induces an early insulin response to meals, thereby decreasing postprandial (after meal) blood glucose levels . Its action is dependent on the presence of glucose, and it has no effect on insulin release in the absence of glucose .
Biochemical Pathways
The compound affects the insulin secretion pathway. By stimulating the β cells of the pancreas, it promotes the release of insulin, which in turn facilitates the uptake of glucose into cells . This reduces the amount of glucose in the bloodstream, helping to control blood glucose levels, particularly after meals .
Pharmacokinetics
4-Desisopropyl-4-ethyl Nateglinide is extensively metabolized in the liver . The major metabolites possess less activity than the parent compound . One minor metabolite, the isoprene, has the same potency as its parent compound . The compound is excreted in urine (83%) and feces (10%) .
Result of Action
The action of 4-Desisopropyl-4-ethyl Nateglinide results in a decrease in both postprandial and fasting blood glucose levels . It has been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control . The compound is more effective at lowering postprandial blood glucose than other antidiabetic agents .
Action Environment
The action, efficacy, and stability of 4-Desisopropyl-4-ethyl Nateglinide can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Properties
IUPAC Name |
(2R)-2-[(4-ethylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22)/t13?,15?,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSFDDAYCLFQJP-AVVWSFFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557766 | |
Record name | N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105746-45-0 | |
Record name | 4-Desisopropyl-4-ethyl nateglinide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105746450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DESISOPROPYL-4-ETHYL NATEGLINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4529956QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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